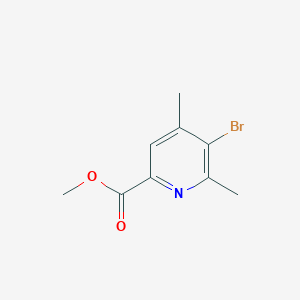
1-(Thiophen-3-ylmethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophen-3-ylmethyl)azetidine is a heterocyclic compound that features a four-membered azetidine ring with a thiophen-3-ylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-ylmethyl)azetidine typically involves the reaction of azetidine with thiophen-3-ylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where azetidine acts as a nucleophile, attacking the electrophilic carbon in the thiophen-3-ylmethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of azetidine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Thiophen-3-ylmethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidine ring can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine nitrogen, with reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Azetidine amines.
Substitution: N-substituted azetidines
Wissenschaftliche Forschungsanwendungen
1-(Thiophen-3-ylmethyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 1-(Thiophen-3-ylmethyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and the thiophene’s electron-rich nature contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
Vergleich Mit ähnlichen Verbindungen
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and stability.
Thiophene derivatives: Compounds with thiophene rings substituted with various functional groups
Uniqueness: 1-(Thiophen-3-ylmethyl)azetidine is unique due to its four-membered azetidine ring, which balances ring strain and stability, making it more reactive than pyrrolidines but more stable than aziridines. The presence of the thiophene ring enhances its electronic properties and potential for diverse chemical transformations .
Eigenschaften
Molekularformel |
C8H11NS |
|---|---|
Molekulargewicht |
153.25 g/mol |
IUPAC-Name |
1-(thiophen-3-ylmethyl)azetidine |
InChI |
InChI=1S/C8H11NS/c1-3-9(4-1)6-8-2-5-10-7-8/h2,5,7H,1,3-4,6H2 |
InChI-Schlüssel |
ZVDNBMYMMPXSFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662360.png)









![N'-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N'-hydroxybutanediamide;hydrochloride](/img/structure/B13662435.png)
![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)
![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)

